molecular formula C8H11NO B1607168 2-Propylpyridine 1-oxide CAS No. 20609-07-8

2-Propylpyridine 1-oxide

Cat. No. B1607168
CAS RN: 20609-07-8
M. Wt: 137.18 g/mol
InChI Key: AEMUJNMHHWNVSA-UHFFFAOYSA-N
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Description

2-Propylpyridine 1-oxide , also known by other names such as 2-Propylpyridine N-oxide or 2-Propyl-pyridine N-oxide , is a chemical compound with the molecular formula C₈H₁₁N . Its molecular weight is approximately 121.18 g/mol . This compound belongs to the pyridine family and contains an oxygen atom attached to the pyridine ring.


Molecular Structure Analysis

The molecular structure of 2-Propylpyridine 1-oxide consists of an eight-membered pyridine ring with a propyl group (a three-carbon alkyl chain) attached at the 2-position. The oxygen atom is bonded to the nitrogen atom within the pyridine ring. Refer to the chemical structure diagram for a visual representation .

properties

IUPAC Name

1-oxido-2-propylpyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-2-5-8-6-3-4-7-9(8)10/h3-4,6-7H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEMUJNMHHWNVSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=CC=[N+]1[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propylpyridine 1-oxide

CAS RN

20609-07-8
Record name Pyridine, 2-propyl-, 1-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20609-07-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-propylpyridine 1-oxide
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Synthesis routes and methods I

Procedure details

20 ml of 2-n-propylpyridine were dissolved in 60 ml of glacial acetic acid, mixed with 40 ml of H2O2 (30%) and stirred for 16 hours at room temperature and 3 hours at 65° C. The acetic acid was then partly rotated out, the residue was adjusted to pH 8 with NaOH (20%), extracted with dichloromethane and the organic phase rotated in to dryness. 20 g of crude 2-propylpyridine-N-oxide were obtained.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

To a solution of 2-n-propylpyridine (187.4 g, 1.505 mol) in 900 ml of acetic acid was added 149 ml of 35% aqueous hydrogen peroxide and the mixture was stirred and heated to 70-80° C. After three hours a further 104 ml of the hydrogen peroxide solution was added, and the mixture was maintained at the same temperature for an additional nine hours. The mixture was concentrated to about 300 ml in volume, 300 ml of water was added, and the mixture was concentrated as far as possible. The residue was made alkaline with anhydrous sodium carbonate, shaken with 750 ml of dichloromethane, and allowed to stand overnight. The resulting deposit of sodium carbonate and sodium acetate was removed by filtration. The filtrate was dried over magnesium sulfate, the solvent removed, and the residue distilled under reduced pressure. This gave 176 g (81%) of 2-n-propylpyridine-N-oxide. B.p. 120-140° C./9-15 mbar. 1H-NMR (CDCl3, 200 MHz) δ: 1.05 (t, 3H); 1.80 (sext, 2H); 2.89 (t, 2H); 7.10-7.28 (m, 3H); 8.28 (d, 1H).
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187.4 g
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900 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Propylpyridine 1-oxide
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2-Propylpyridine 1-oxide
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2-Propylpyridine 1-oxide

Citations

For This Compound
4
Citations
R Bodalski, AR Katritzky - Journal of the Chemical Society B: Physical …, 1968 - pubs.rsc.org
… Thus, 2-cyclopentylmethyl- and 2-neopentyl-pyridine 1 -oxide yield products rationally explained by the incursion of carbonium ion rearrangements, and 2-propylpyridine 1 -oxide …
Number of citations: 13 pubs.rsc.org
H Terauchi, A Tanitame, K Tada… - Chemical and …, 1997 - jstage.jst.go.jp
… 4-Amino-2,5-dimethylpyridine 1-Oxide and 4-Amino-2-propylpyridine 1-Oxide These compounds were prepared from 2,5-dimethylpyridine and 2-propylpyridine, respectively, in a …
Number of citations: 6 www.jstage.jst.go.jp
J Bezenšek, B Prek, U Grošelj, A Golobič… - … für Naturforschung B, 2014 - degruyter.com
Herein a simple one-pot metal-free synthesis of 2,4,5-trisubstituted pyridines and pyridine Noxides by [2+2] cycloaddition of enaminones, which are prepared in situ from alkyl, aryl and …
Number of citations: 9 www.degruyter.com
J Bezenšek, B Prek, U Grošelj, M Kasunič, J Svete… - Tetrahedron, 2012 - Elsevier
Herein a simple, metal-free synthesis of 2-alkyl-, 2-cycloalkyl-, 2-aryl-, and 2-heteroaryl-substituted pyridine 3,4-dicarboxylates and their N-oxides from the corresponding methyl …
Number of citations: 34 www.sciencedirect.com

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